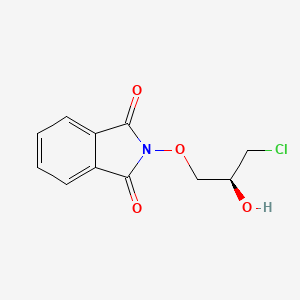

(S)-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione

CAS No.: 272447-40-2

Cat. No.: VC7912833

Molecular Formula: C11H10ClNO4

Molecular Weight: 255.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 272447-40-2 |

|---|---|

| Molecular Formula | C11H10ClNO4 |

| Molecular Weight | 255.65 g/mol |

| IUPAC Name | 2-[(2S)-3-chloro-2-hydroxypropoxy]isoindole-1,3-dione |

| Standard InChI | InChI=1S/C11H10ClNO4/c12-5-7(14)6-17-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4,7,14H,5-6H2/t7-/m1/s1 |

| Standard InChI Key | SGHASOCVCWTLCE-SSDOTTSWSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)OC[C@@H](CCl)O |

| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)OCC(CCl)O |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)OCC(CCl)O |

Introduction

Chemical Structure and Physicochemical Properties

(S)-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione belongs to the class of isoindoline derivatives, featuring a bicyclic aromatic system with a ketone group at positions 1 and 3. The (S)-configured 3-chloro-2-hydroxypropoxy chain at position 2 introduces chirality, influencing its biological interactions. Key physicochemical properties include:

The compound’s stereochemistry is critical for its reactivity, as evidenced by its specific optical rotation and enantiomeric purity (>98% in commercial samples) . The chloro and hydroxy groups on the propoxy chain enable nucleophilic substitution and hydrogen bonding, respectively, making it a versatile synthon.

Synthesis and Manufacturing Pathways

The synthesis of (S)-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione typically involves multi-step reactions starting from isoindoline-1,3-dione (phthalimide). A common route includes:

-

Epoxidation of Allyl Alcohol: (S)-Epichlorohydrin is reacted with phthalimide under basic conditions to introduce the propoxy chain .

-

Stereospecific Ring-Opening: The epoxide intermediate undergoes nucleophilic attack by water or alcohols to yield the hydroxypropoxy derivative while retaining chirality .

-

Purification: Chiral chromatography or crystallization ensures enantiomeric purity, critical for pharmaceutical applications .

Industrial-scale production by suppliers like Apollo Scientific and BOC Sciences emphasizes green chemistry principles, minimizing hazardous byproducts .

Applications in Medicinal Chemistry

Role in Anticoagulant Development

This compound is a precursor to rivaroxaban impurities and analogues, which are pivotal in quality control for anticoagulant APIs . Its chloro-hydroxypropoxy moiety mimics structural motifs in factor Xa inhibitors, enabling structure-activity relationship (SAR) studies .

Enzyme Inhibition Studies

The isoindoline-dione core interacts with adenosine receptors and kinases, making it a scaffold for designing inhibitors targeting inflammatory and oncological pathways . For example, derivatives have shown promise in preclinical models of rheumatoid arthritis .

| Supplier | Catalog Number | Purity | Price (USD) | Quantity | Source Citation |

|---|---|---|---|---|---|

| Apollo Scientific | OR470688-5G | >98% | 916 EUR | 5 g | |

| BOC Sciences | BB050668 | 95% | 1,200 | 10 g |

Regulatory compliance includes adherence to REACH and FDA guidelines for investigational new drug (IND) applications .

Recent Advances and Future Directions

Recent studies focus on optimizing asymmetric synthesis to improve yield (>80%) and reduce costs . Computational modeling has identified potential applications in covalent inhibitor design, leveraging its electrophilic chloro group . Collaborative efforts between academia and industry aim to expand its utility in peptide mimetics and antibody-drug conjugates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume